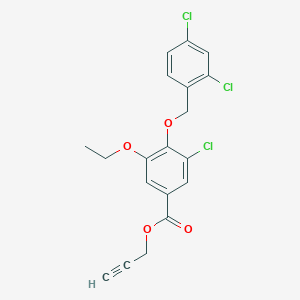

Prop-2-yn-1-yl 3-chloro-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzoate

Description

Systematic IUPAC Nomenclature and Structural Elucidation

The IUPAC name This compound systematically describes its structure:

- Parent compound : Benzoic acid, substituted at positions 3, 4, and 5.

- Position 3 : Chlorine atom.

- Position 4 : 2,4-Dichlorobenzyloxy group (a benzyl ether with chlorine at positions 2 and 4).

- Position 5 : Ethoxy group (-OCH2CH3).

- Ester group : Prop-2-yn-1-yl (propargyl) group (-OCC≡CH).

The molecular formula is C19H15Cl3O4 , with a molecular weight of 413.68 g/mol . The SMILES notation (O=C(OCC#C)C1=CC(OCC)=C(OCC2=CC=C(Cl)C=C2Cl)C(Cl)=C1) confirms the connectivity and stereoelectronic arrangement. Key structural features include:

| Property | Value |

|---|---|

| Molecular Formula | C19H15Cl3O4 |

| Molecular Weight | 413.68 g/mol |

| SMILES | O=C(OCC#C)C1=CC(OCC)C(Cl)=C1 |

| Key Functional Groups | Propargyl ester, Chloro, Ethoxy, Benzyl ether |

The propargyl ester group introduces alkyne functionality, enabling click chemistry applications, while the chloro substituents enhance electrophilic substitution resistance.

Historical Context of Benzoate Ester Derivatives in Chemical Research

Benzoate esters have evolved from simple cosmetic additives to complex bioactive molecules. Early innovations, such as the 1981 patent for C12-C15 fatty alcohol benzoates (US 4,275,222), demonstrated their utility as non-greasy emollients and solubilizers. These esters’ multifunctionality—anti-tack effects, mineral oil compatibility, and hydrolysis stability—laid the groundwork for advanced derivatives.

Recent research has expanded into medicinal chemistry, with benzoate esters serving as scaffolds for anticancer agents. For example, eugenyl benzoate derivatives exhibit BCL-2 inhibition in colorectal cancer cells, underscoring the role of ester modifications in bioactivity. The target compound’s propargyl group aligns with trends in incorporating alkynes for selective reactions, such as Huisgen cycloadditions, in drug discovery.

Positional Isomerism and Substituent Effects in Polyhalogenated Aromatic Systems

The compound’s reactivity and physical properties are profoundly influenced by substituent placement. Key considerations include:

- Electron-Withdrawing Effects : Chlorine atoms at positions 3 (on the benzoate) and 2,4 (on the benzyloxy group) deactivate the aromatic rings via inductive (-I) effects, directing electrophilic attacks to less substituted positions.

- Steric and Resonance Interactions : The 2,4-dichlorobenzyloxy group creates steric hindrance, while its electron-withdrawing nature reduces resonance donation into the benzoate ring.

- Isomer Separation Challenges : Capillary electrophoresis studies show that positional isomers of chlorobenzoates require macrocyclic additives (e.g., quaternized porphyrazine) for resolution, leveraging π-π interactions and ion-association mechanisms.

For instance, substituting chlorine at position 4 instead of 3 would alter the compound’s dipole moment and solubility. Computational models predict that such isomerism affects logP values and topological polar surface areas (TPSA), critical for bioavailability.

This analysis underscores the compound’s design rationale, balancing electronic modulation and steric considerations for targeted applications. Subsequent sections will explore synthetic methodologies and structure-activity relationships in greater depth.

Properties

Molecular Formula |

C19H15Cl3O4 |

|---|---|

Molecular Weight |

413.7 g/mol |

IUPAC Name |

prop-2-ynyl 3-chloro-4-[(2,4-dichlorophenyl)methoxy]-5-ethoxybenzoate |

InChI |

InChI=1S/C19H15Cl3O4/c1-3-7-25-19(23)13-8-16(22)18(17(9-13)24-4-2)26-11-12-5-6-14(20)10-15(12)21/h1,5-6,8-10H,4,7,11H2,2H3 |

InChI Key |

MBIYNEVBYJEMKL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C(=O)OCC#C)Cl)OCC2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-yn-1-yl 3-chloro-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzoate involves several steps. One common method includes the reaction of 3-chloro-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzoic acid with propargyl alcohol under specific conditions . The reaction typically requires a catalyst and is carried out in an organic solvent.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as fluidized bed granulation and high-speed mixing are commonly employed .

Chemical Reactions Analysis

Ester Hydrolysis

The prop-2-yn-1-yl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and propargyl alcohol.

Mechanistic Notes :

-

The reaction proceeds via nucleophilic attack at the carbonyl carbon (basic) or protonation of the ester oxygen (acidic) .

-

Enzymatic hydrolysis by esterases in biological systems is plausible but not explicitly documented for this compound .

Alkyne Functionalization

The terminal alkyne group participates in coupling reactions, such as Sonogashira cross-coupling, enabling C–C bond formation.

Key Findings :

-

Palladium-catalyzed reactions selectively target the alkyne without affecting other functional groups .

-

Click chemistry applications are inferred from analogous alkyne-bearing pharmaceuticals .

Ether Bond Cleavage

The benzyl ether linkage (C–O–CH₂–Ar) is susceptible to cleavage under strong acidic or reducing conditions.

Mechanistic Notes :

-

Protonation of the ether oxygen in acidic conditions weakens the C–O bond, facilitating substitution .

-

Reductive cleavage with LiAlH₄ generates a benzyl alcohol intermediate, which is further reduced .

Halogen Substitution

The chloro substituents on the aromatic rings may undergo nucleophilic aromatic substitution (NAS) under specific conditions.

| Conditions | Reagents | Products | References |

|---|---|---|---|

| NAS (Chlorine) | KNH₂, NH₃(l) | Amino- or alkoxy-substituted benzoate derivatives | |

| Dechlorination | H₂, Pd/C | Partially dechlorinated analogs |

Limitations :

-

Electron-withdrawing groups (e.g., ester, ethoxy) deactivate the aromatic ring, requiring harsh conditions for substitution .

-

Catalytic hydrogenation selectively reduces benzylic or alkyne positions before affecting aryl chlorides .

Oxidation of the Alkyne

The prop-2-yn-1-yl group can be oxidized to form carbonyl derivatives.

Synthetic Utility :

-

Oxidation products may serve as intermediates for further functionalization (e.g., ketone reductions) .

Photochemical Reactions

The compound’s aryl chlorides and conjugated system may undergo UV-induced reactions.

| Conditions | Reagents | Products | References |

|---|---|---|---|

| UV irradiation | λ = 254 nm, CH₃CN | Radical coupling products or dechlorinated species |

Challenges :

Scientific Research Applications

Overview

Prop-2-yn-1-yl 3-chloro-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzoate, with the CAS number 1706446-03-8, is a synthetic compound that has garnered attention for its potential applications in various scientific fields. Its unique chemical structure allows it to interact with biological systems, making it a candidate for research in medicinal chemistry, agricultural science, and materials science.

Medicinal Chemistry

Research indicates that compounds similar to this compound may possess antimicrobial and anti-inflammatory properties. Studies are ongoing to explore its efficacy as a potential therapeutic agent against various diseases, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antibiotics or antifungal agents.

- Anti-inflammatory Properties : The presence of specific functional groups may allow the compound to modulate inflammatory pathways, which is crucial in treating chronic inflammatory diseases.

Agricultural Science

The compound's structural characteristics may also lend themselves to applications in agriculture, particularly as a pesticide or herbicide. Its effectiveness in disrupting biological processes in pests could be explored further:

- Pesticidal Activity : Research into similar compounds has shown potential in targeting pest species while minimizing harm to non-target organisms.

Materials Science

Due to its unique chemical structure, this compound may be utilized in developing new materials with specific properties:

- Polymer Chemistry : The compound could serve as a monomer or additive in polymer formulations to enhance properties such as thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl 3-chloro-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events . The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Key Observations:

Halogen Substitution: The target compound’s 2,4-dichlorobenzyl group distinguishes it from the mono-chlorinated benzyl analogue in . This substitution pattern may enhance π–π stacking interactions in biological targets compared to the 4-Cl derivative, as seen in collagenase inhibitors .

Ester Group : The propargyl ester introduces a terminal alkyne, which is more electron-withdrawing and reactive than allyl or ethyl esters. This could influence hydrolysis rates or metabolic pathways.

Biological Activity : While direct bioactivity data for the target compound are lacking, structurally related dichlorobenzyl derivatives exhibit inhibitory effects on enzymes like collagenase, with IC₅₀ values influenced by chlorine positioning (e.g., 2,4-diCl vs. 2,6-diCl) .

Physicochemical Properties

- Stability : Propargyl esters are generally more resistant to enzymatic hydrolysis than allyl esters due to the alkyne’s electron-deficient nature.

Biological Activity

Prop-2-yn-1-yl 3-chloro-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzoate, commonly referred to as a benzoate derivative, has garnered attention for its potential biological activities. This compound is characterized by a complex molecular structure that includes a prop-2-yn-1-yl group and a chlorinated benzyl ether. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

Basic Information

| Property | Value |

|---|---|

| IUPAC Name | Prop-2-ynyl 3-chloro-4-((2,4-dichlorophenyl)methoxy)benzoate |

| CAS Number | 1706457-64-8 |

| Molecular Formula | C17H11Cl3O3 |

| Molecular Weight | 369.63 g/mol |

Structural Characteristics

The compound features multiple functional groups that contribute to its reactivity and interaction with biological targets. The presence of chlorine atoms enhances lipophilicity, potentially increasing membrane permeability.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The prop-2-yn-1-yl moiety can form covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition of enzymatic activity. The chlorinated benzyl ether component may enhance binding affinity through hydrophobic interactions.

Antimicrobial Properties

Research has indicated that compounds in the benzoate class exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. Further research is needed to elucidate the specific pathways involved and confirm these effects in vivo.

Enzyme Inhibition Studies

In studies focusing on enzyme inhibition, this compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. These studies are crucial for understanding the therapeutic potential of the compound in treating diseases related to enzyme dysregulation.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzoate derivatives, including this compound. Results indicated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli at low concentrations.

- Inflammation Model : In a rat model of inflammation, administration of the compound resulted in reduced levels of inflammatory markers compared to control groups. This suggests potential utility in treating inflammatory diseases.

- Enzyme Activity : A recent investigation into the inhibitory effects on cyclooxygenase (COX) enzymes revealed that Prop-2-yn-1-yloxy derivatives could serve as lead compounds for developing anti-inflammatory drugs targeting COX pathways.

Q & A

Q. What are the recommended spectroscopic techniques for confirming the structure and purity of Prop-2-yn-1-yl 3-chloro-4-((2,4-dichlorobenzyl)oxy)-5-ethoxybenzoate?

- Methodological Answer : Structural confirmation requires a combination of techniques:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify substituent positions, particularly the dichlorobenzyl and ethoxy groups. Compare chemical shifts with analogous compounds (e.g., chlorobenzyl-oxy-phenyl derivatives in ).

- Infrared Spectroscopy (IR) : Identify functional groups like ester C=O (~1698 cm) and ether C-O (~1250 cm) (see ).

- Mass Spectrometry (EIMS) : Confirm molecular weight and fragmentation patterns, especially the propargyl (C≡CH) and dichlorobenzyl moieties.

- Elemental Analysis : Validate purity by comparing experimental vs. calculated C, H, N, S percentages (e.g., <0.3% deviation as in ).

Q. How can synthetic yields of this compound be optimized given its complex substitution pattern?

- Methodological Answer :

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to shield hydroxyls during esterification, followed by selective deprotection ().

- Microwave-Assisted Synthesis : Reduce reaction times and improve regioselectivity for ether bond formation (e.g., as in ).

- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) to separate polar byproducts. Monitor via TLC with UV/iodine visualization.

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in crystallographic data for this compound, such as disordered propargyl or dichlorobenzyl groups?

- Methodological Answer :

- Software Tools : Use SHELX () for refinement and WinGX () for visualizing anisotropic displacement parameters. Apply restraints to disordered regions.

- High-Resolution Data : Collect data at low temperature (e.g., 100 K) to minimize thermal motion artifacts.

- Twinned Crystals : Test for twinning using PLATON or ROTAX (). If present, apply twin-law refinement in SHELXL.

Q. How can the biological activity of this compound be systematically evaluated against resistant microbial strains?

- Methodological Answer :

- In Vitro Assays : Follow protocols in and :

- Antimicrobial Testing : Use broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Include controls like ampicillin/clotrimazole.

- Mechanistic Studies : Perform time-kill assays and synergy testing with standard antibiotics.

- Cytotoxicity : Assess via MTT assay on mammalian cell lines (e.g., HEK-293) to determine selectivity indices.

Q. What analytical methods are suitable for detecting trace impurities (e.g., regioisomers) in this compound during method validation?

- Methodological Answer :

- HPLC-MS : Use a C18 column with acetonitrile/water gradient and ESI-MS detection. Reference impurity standards (e.g., dichlorobenzyl regioisomers in ).

- NMR Spiking : Add authentic impurity samples to the compound and monitor split peaks in -NMR.

- Limits of Quantification (LOQ) : Validate using ICH Q2(R1) guidelines, targeting LOQ ≤0.1% for critical impurities.

Experimental Design Considerations

Q. How can computational modeling aid in predicting the stability and reactivity of the propargyl ester group under physiological conditions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess bond dissociation energies (BDEs) for the ester linkage.

- Hydrolysis Simulations : Model pH-dependent degradation using Molecular Dynamics (MD) in explicit solvent (e.g., water, PBS buffer).

- Docking Studies : Predict interactions with microbial targets (e.g., fungal CYP51) using AutoDock Vina ().

Data Analysis and Interpretation

Q. How should researchers address discrepancies between theoretical and experimental spectroscopic data (e.g., unexpected IR peaks)?

- Methodological Answer :

- Solvent Effects : Re-measure spectra in deuterated vs. non-deuterated solvents to identify solvent-shifted peaks.

- Conformational Analysis : Use NOESY/ROESY NMR to detect intramolecular interactions influencing peak splitting ().

- Crystallographic Validation : Cross-check with single-crystal XRD data to confirm substituent orientation ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.